![molecular formula C26H21FN4O2 B2505525 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine CAS No. 1251695-33-6](/img/no-structure.png)

2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

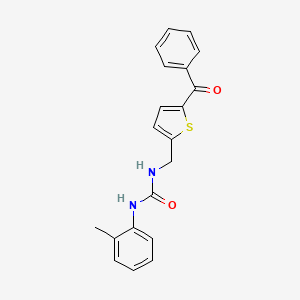

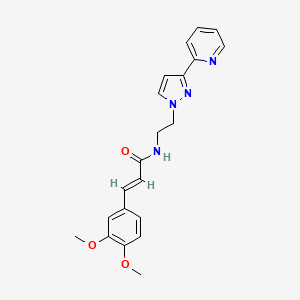

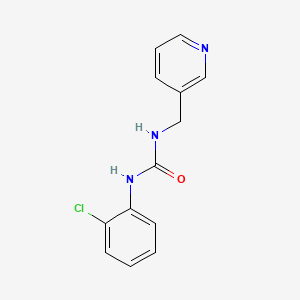

The compound 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The methoxyphenyl piperazine moiety is reminiscent of structures that have been shown to interact with serotonin receptors, as seen in the study of 1-(m-trifluoromethylphenyl)-piperazine, which acts as a serotonin receptor agonist in rat brain . Additionally, the presence of a phenylpiperazine unit is a common feature in compounds that have been reported to inhibit tubulin polymerization, such as the 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the subsequent introduction of the methoxyphenyl group. The pyrazine moiety could be constructed using techniques similar to those described for the preparation of pyrazines from 1,2-diaza-1,3-butadienes and 1,2-diamines . The thioether linkages present in the compound suggest additional steps involving thiol or disulfide reagents.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a planar pyrazine ring, with the piperazine and phenyl rings potentially adopting various conformations relative to the pyrazine core. The electron-donating methoxy group and the electron-withdrawing thioether linkages would influence the electronic distribution within the molecule, potentially affecting its binding to biological targets.

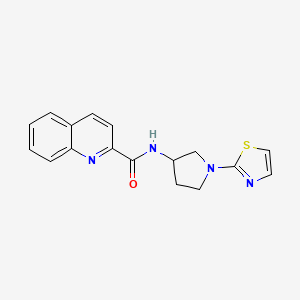

Chemical Reactions Analysis

Given the functional groups present in the compound, it could participate in a variety of chemical reactions. The thioether groups might be susceptible to oxidation, and the piperazine ring could undergo reactions typical of secondary amines, such as alkylation or acylation. The pyrazine ring, being relatively electron-deficient, might engage in nucleophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could increase its lipophilicity compared to a non-substituted phenyl ring, potentially affecting its solubility in organic solvents. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which in turn are influenced by the overall three-dimensional conformation of the molecule.

Aplicaciones Científicas De Investigación

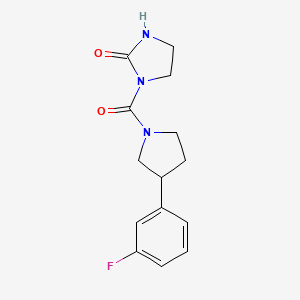

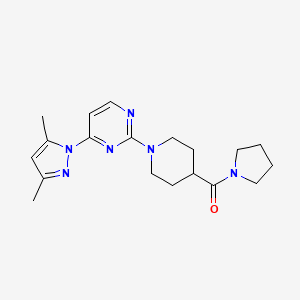

Piperazine Derivatives in Drug Development

Piperazine rings are a common structural motif in pharmaceuticals, suggesting the potential of 2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine in drug development. Piperazine derivatives have been studied for their antiarrhythmic properties, indicating potential applications in cardiovascular therapeutics (Likhosherstov et al., 2003). Moreover, these compounds have shown promising anticonvulsant and antimicrobial activities, suggesting their utility in neurological and infectious disease treatments (Aytemir et al., 2010).

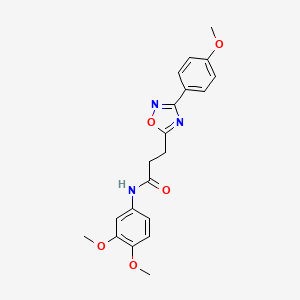

Pyrazine Compounds in Flavor and Aroma Chemistry

Pyrazine derivatives contribute significantly to the flavor and aroma of foods, indicating potential applications in the food industry for enhancing sensory experiences. The dimerization of azomethine ylides, related to the Maillard reaction, can lead to pyrazine formation, suggesting a pathway for generating desirable flavors in processed foods (Guerra & Yaylayan, 2010).

Biological Activities and Therapeutic Potential

The diverse pharmacological activities of pyrazine and piperazine derivatives, including anticancer, antibacterial, and anticonvulsant effects, underscore the broad therapeutic potential of compounds like this compound. Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity, providing a basis for the exploration of similar compounds in oncology (Abdellatif et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many biologically active compounds . Piperazine derivatives are known to interact with various targets such as dopamine, serotonin, and adrenergic receptors .

Pharmacokinetics

The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

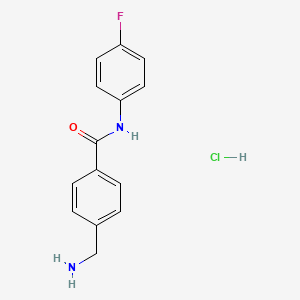

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine' involves the reaction of 2-chloro-3-(phenylthio)pyrazine with 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-3-(phenylthio)pyrazine", "2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-(phenylthio)pyrazine in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add 2-({2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)ethanamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

Número CAS |

1251695-33-6 |

Fórmula molecular |

C26H21FN4O2 |

Peso molecular |

440.478 |

Nombre IUPAC |

2-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21FN4O2/c1-15-7-9-19(11-16(15)2)31-26(33)21-14-28-23-10-8-17(12-20(23)24(21)30-31)25(32)29-13-18-5-3-4-6-22(18)27/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

Clave InChI |

JNDLTGDYYUSFJL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)

![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)